molecular formula C4H2 B1212363 1,3-Butadiyne CAS No. 460-12-8

1,3-Butadiyne

Cat. No. B1212363
CAS RN: 460-12-8
M. Wt: 50.06 g/mol
InChI Key: LLCSWKVOHICRDD-UHFFFAOYSA-N
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Description

1,3-Butadiyne, also known as Butadiyne or Biacetylene, is an organic compound with the formula C4H2 . It is a colorless gas that is easily condensed to a liquid . It is important industrially as a precursor to synthetic rubber . The molecule can be viewed as the union of two vinyl groups .


Synthesis Analysis

The synthesis of 1,3-Butadiyne has been a topic of interest in recent years. For instance, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles . This process can be used for the synthesis of 1-octene, 1-octanol, and various lactones . On the other hand, direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl, or ester groups .


Molecular Structure Analysis

The molecular structure of 1,3-Butadiyne can be represented as HC≡CC≡CH . It is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

1,3-Butadiyne undergoes several industrially relevant transformations. For example, palladium-catalyzed telomerizations provide valuable chemicals through the selective dimerization of 1,3-dienes with the simultaneous addition of various nucleophiles . Direct carbonylation allows the selective introduction of functional groups onto 1,3-dienes, such as carbonyl, carboxyl, or ester groups .


Physical And Chemical Properties Analysis

1,3-Butadiyne is a colorless gas that is easily condensed to a liquid . It is soluble in alcohol, ether, acetone, and benzene, but not soluble in water .

Scientific Research Applications

Conjugation Stabilization in 1,3-Butadiyne

  • Contrasting Conjugation Stabilization : 1,3-Butadiyne does not exhibit stabilization from the conjugated configuration of its triple bonds, unlike 1,3-butadiene. This lack of conjugation stabilization was explored using G3(MP2) calculations and CAS-MCSCF calculations (Rogers et al., 2003).

Synthesis Techniques and Safety

  • Safe and Simplified Synthesis : A safer and simpler method for synthesizing 1,4-bis(trimethylsilyl)buta-1,3-diyne, a significant building block in organic and organometallic structures, was developed to minimize risks associated with traditional preparation methods (Bock & Low, 2017).

Applications in Nanotechnology

  • Nanotechnological Applications : 1,3-Butadiyne is crucial for the synthesis of π-conjugated polymers and networks in solution-based chemistry. It has been actively implemented in the chemical synthesis at interfaces for applications in nanotechnology, including solar cells, Li-ion storage, and as catalysis or chemical sensors (Chen et al., 2017).

Molecular and Chemical Properties

  • Electronic Delocalization : The concepts of conjugation and hyperconjugation in 1,3-butadiyne were investigated from the perspective of electronic delocalization measures, providing insights into the chemical bonding and aromatic character of the molecule (Feixas et al., 2011).

Supramolecular Organization

  • Cyclic Tetra- and Hexaynes : Studies on cyclic bis(1,3-butadiynes) revealed their ability to form structures with sulfur centers and potential applications in creating tubular structures and solvent-accessible volumes for various applications (Werz, Gleiter, & Rominger, 2004).

Cobalt-Catalyzed Cyclotrimerization

  • Cyclotrimerization of 1,3-Butadiynes : The cobalt(I)-catalyzed cyclotrimerization of 1,3-butadiynes enables the synthesis of various regioisomers, demonstrating the compound's versatility in chemical reactions (Weber & Hilt, 2019).

Further Applications

  • Hydrohalogenation and Synthesis : Research has also been conducted on the hydrohalogenation of ynamide components in 1,3-butadiyne structures, indicating the compound's utility in creating various isomers and enynes (Ide et al., 2014).

  • Structural Analysis : An electron diffraction study on 1,4-bis(trimethylsilyl)-1,3-butadiyne provided insights into its structure, spectra, and intramolecular motions (Trætteberg et al., 2001).

Safety And Hazards

1,3-Butadiyne is flammable and poses a risk of ignition . Breathing high levels of 1,3-butadiyne for a short time may cause nausea, dry mouth and nose, headache, and decreased blood pressure and pulse rate . In laboratory animals, 1,3-butadiene causes inflammation of nasal tissues, changes to lung, heart, and reproductive tissues, neurological effects, and blood changes .

properties

IUPAC Name

buta-1,3-diyne
Source PubChem
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InChI

InChI=1S/C4H2/c1-3-4-2/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCSWKVOHICRDD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C#CC#C
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Molecular Formula

C4H2
Record name diacetylene
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Related CAS

27987-87-7
Record name Polydiacetylene
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DSSTOX Substance ID

DTXSID8060036
Record name 1,3-Butadiyne
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Molecular Weight

50.06 g/mol
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Physical Description

Colorless gas; Boiling point = 10.3 deg C; [Scott Specialty Gases MSDS]
Record name 1,3-Butadiyne
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Product Name

1,3-Butadiyne

CAS RN

460-12-8
Record name 1,3-Butadiyne
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Record name 1,3-Butadiyne
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Record name 1,3-BUTADIYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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